molecular formula C12H16ClNO2 B009245 2-chloro-N-(3-methoxypropyl)-N-phenylacetamide CAS No. 102411-02-9

2-chloro-N-(3-methoxypropyl)-N-phenylacetamide

Cat. No.: B009245
CAS No.: 102411-02-9
M. Wt: 241.71 g/mol
InChI Key: RXSZLDMYFUBDCC-UHFFFAOYSA-N
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Description

Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The addition of a chloro group and a methoxypropyl group to the acetanilide structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of Acetanilide, 2-chloro-N-(3-methoxypropyl)- typically involves the reaction of 2-chloroacetanilide with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Chemical Reactions Analysis

Acetanilide, 2-chloro-N-(3-methoxypropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Acetanilide, 2-chloro-N-(3-methoxypropyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new analgesic and antipyretic drugs.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation .

Comparison with Similar Compounds

Acetanilide, 2-chloro-N-(3-methoxypropyl)- can be compared with other similar compounds, such as:

    Acetanilide: The parent compound, known for its analgesic and antipyretic properties.

    2-Chloroacetanilide: A derivative with a chloro group, used in the synthesis of various organic compounds.

    N-(3-Methoxypropyl)acetanilide: A derivative with a methoxypropyl group, studied for its potential biological activities

Properties

CAS No.

102411-02-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropyl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

RXSZLDMYFUBDCC-UHFFFAOYSA-N

SMILES

COCCCN(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

COCCCN(C1=CC=CC=C1)C(=O)CCl

Key on ui other cas no.

102411-02-9

Synonyms

2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide

Origin of Product

United States

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